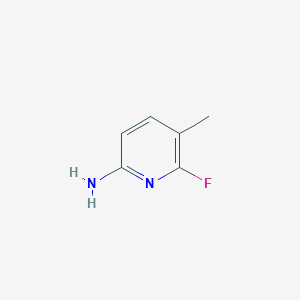

6-Fluoro-5-methylpyridin-2-amine

Description

6-Fluoro-5-methylpyridin-2-amine is a pyridine derivative featuring a fluorine atom at position 6, a methyl group at position 5, and an amine group at position 2. Pyridin-2-amine derivatives are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C6H7FN2 |

|---|---|

Molecular Weight |

126.13 g/mol |

IUPAC Name |

6-fluoro-5-methylpyridin-2-amine |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) |

InChI Key |

BMAYQKSRDPSASH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methylpyridin-2-amine typically involves the fluorination of 2-amino-6-methylpyridine. One common method is the diazotization of 2-amino-6-methylpyridine followed by fluorination using sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like HF. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, is also common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methylpyridin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various nucleophiles.

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines or other reduced products.

Scientific Research Applications

6-Fluoro-5-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methylpyridin-2-amine is largely dependent on its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

5-Fluoro-6-methylpyridin-2-amine

- Structure : Fluorine at position 5, methyl at position 6.

- Key Differences : Swapped substituent positions alter electronic distribution. Fluorine’s electronegativity at position 5 may reduce ring basicity compared to the target compound .

- Applications : Positional isomers are often explored to optimize drug-receptor interactions in medicinal chemistry.

6-Chloro-5-methylpyridin-2-amine

- Molecular Formula : C₆H₇ClN₂.

- Synthesis: A four-step sequence starting from 2-amino-4-methylpyridine, avoiding peroxides for improved safety .

- Applications : Key intermediate in synthesizing Lumacaftor, a cystic fibrosis drug. Chlorine’s larger atomic radius compared to fluorine may enhance steric effects in binding interactions .

5-Iodo-6-methylpyridin-2-amine

- Molecular Formula : C₆H₇IN₂.

- Key Properties : Iodine’s heavy atom increases molecular weight (e.g., 75073-11-9) and enhances reactivity in cross-coupling reactions. Likely used in radioimaging or as a halogenated intermediate .

Substituent Modifications

6-(Difluoromethyl)-5-fluoropyridin-2-amine

- Molecular Formula : C₆H₅F₃N₂.

- Physical Properties :

- Applications : Difluoromethyl groups are common in agrochemicals for enhanced metabolic stability.

5-Fluoro-N-methylpyridin-2-amine

- Molecular Formula : C₆H₇FN₂.

- Molecular Weight : 126.13 g/mol.

Aromatic and Heterocyclic Derivatives

6-Methyl-5-phenylpyridin-2-amine

6-Methyl-5-(piperidin-2-yl)pyridin-2-amine

- Molecular Formula : C₁₁H₁₇N₃.

- Applications : Piperidine moieties are prevalent in CNS-targeting drugs due to their ability to cross the blood-brain barrier .

Comparative Analysis Table

Research Findings and Trends

- Halogen Effects : Chlorine and iodine substituents enhance steric bulk and reactivity, while fluorine improves metabolic stability and electronegativity .

- Synthetic Strategies : Safe, scalable routes (e.g., peroxide-free synthesis for 6-chloro-5-methylpyridin-2-amine) highlight industrial priorities .

- Pharmaceutical Relevance : Pyridin-2-amine derivatives are pivotal in developing drugs targeting proteases, kinases, and ion channels .

Biological Activity

6-Fluoro-5-methylpyridin-2-amine is a compound belonging to the pyridine family, characterized by a fluorine atom at the 6-position and a methyl group at the 5-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 126.13 g/mol. This compound has garnered attention for its significant biological activity, particularly as a potential potassium channel blocker, which may have implications in neurology and other therapeutic areas.

Chemical Structure and Properties

The unique substitution pattern of 6-fluoro-5-methylpyridin-2-amine contributes to its distinct chemical properties. The presence of fluorine can enhance lipophilicity and metabolic stability, while the amino group provides sites for further chemical modifications.

Biological Activity

Potassium Channel Modulation

Research indicates that 6-fluoro-5-methylpyridin-2-amine effectively modulates potassium channels, influencing physiological processes such as neurotransmitter release and neuronal excitability. This modulation is particularly relevant in conditions like multiple sclerosis, where enhancing impulse conduction in demyelinated axons is crucial.

Interaction Studies

Studies have shown that this compound interacts with specific molecular targets, including various potassium channels. These interactions are influenced by factors such as pH levels and voltage conditions, which are critical for understanding its pharmacological profile.

Comparative Analysis with Similar Compounds

To contextualize the activity of 6-fluoro-5-methylpyridin-2-amine, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methylpyridin-3-amine | C6H8N2 | Lacks fluorine; used as an intermediate in synthesis. |

| 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | Different isomer; exhibits distinct potassium channel activity. |

| 2-Bromo-6-fluoro-5-methylpyridin-3-amine | C6H7BrFN2 | Contains bromine; utilized in various synthetic applications. |

| 4-Aminopyridine | C5H6N2 | Known potassium channel blocker; extensively studied for neurological applications. |

The unique combination of fluorine substitution and amino functionality in 6-fluoro-5-methylpyridin-2-amine may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

- Neuroprotective Effects : In a study investigating neuroprotective agents, 6-fluoro-5-methylpyridin-2-amine was shown to enhance neuronal survival in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Pharmacokinetics : Pharmacokinetic studies revealed that the compound exhibits favorable clearance rates in animal models, indicating potential for further development as a therapeutic agent.

- In Vivo Efficacy : Animal trials demonstrated that administration of this compound resulted in significant improvements in motor function in models of demyelination, supporting its role as a potassium channel modulator.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.